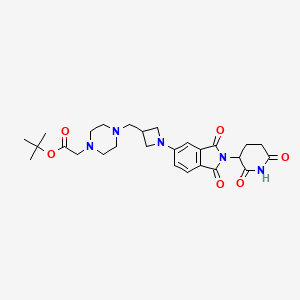
E3 Ligase Ligand-linker Conjugate 79
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 79 is a compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a target-binding unit, a linker, and an E3 ligase binding moiety. The this compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the ubiquitination and subsequent proteasomal degradation of target proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 79 involves several steps. One common method includes the use of primary amines and DIPEA in DMF at 90°C, leading to alkylated derivatives
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
E3 Ligase Ligand-linker Conjugate 79 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 79 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading oncogenic proteins.
Industry: Used in the development of novel drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 79 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other E3 ligase ligand-linker conjugates such as:
- Cereblon-based conjugates
- Von Hippel-Lindau-based conjugates
- MDM2-based conjugates
Uniqueness
E3 Ligase Ligand-linker Conjugate 79 is unique due to its specific ligand and linker combination, which provides distinct selectivity and efficacy in targeting proteins for degradation. This uniqueness allows for tailored applications in various research and therapeutic contexts .
Propriétés
Formule moléculaire |
C27H35N5O6 |
|---|---|
Poids moléculaire |
525.6 g/mol |
Nom IUPAC |
tert-butyl 2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]methyl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C27H35N5O6/c1-27(2,3)38-23(34)16-30-10-8-29(9-11-30)13-17-14-31(15-17)18-4-5-19-20(12-18)26(37)32(25(19)36)21-6-7-22(33)28-24(21)35/h4-5,12,17,21H,6-11,13-16H2,1-3H3,(H,28,33,35) |
Clé InChI |
AOGDFEGBFCPWQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1CCN(CC1)CC2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


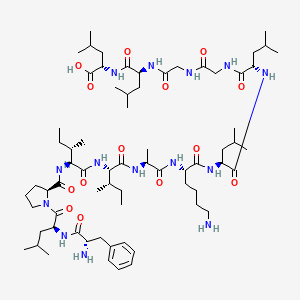
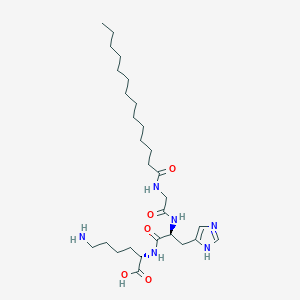

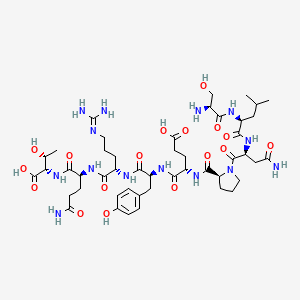
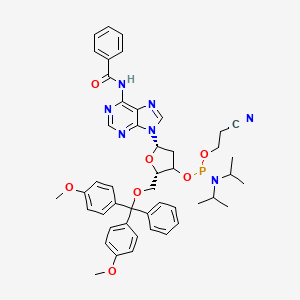
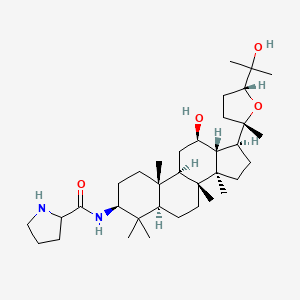
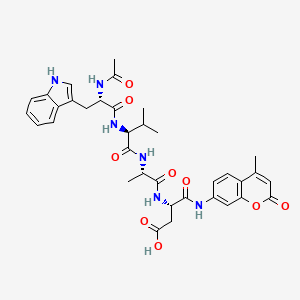

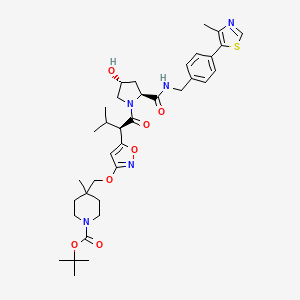
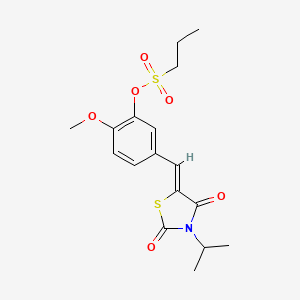


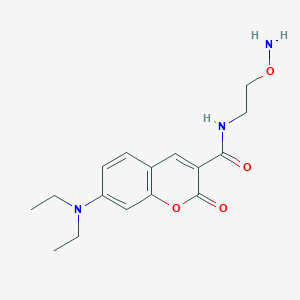
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
